molecular formula C13H18N2O4 B14846298 Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14846298
M. Wt: 266.29 g/mol
InChI Key: XAMGITFRJRPUAA-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate is a heterocyclic compound with the molecular formula C13H18N2O4 It is known for its unique structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various organic synthesis techniques, including cyclization reactions.

    Introduction of the tert-butyl carbamate group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetyl group produces an alcohol .

Scientific Research Applications

Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl and hydroxyl groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-5-hydroxypyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-5-9(14-7-11(10)17)6-15-12(18)19-13(2,3)4/h5,7,17H,6H2,1-4H3,(H,15,18)

InChI Key

XAMGITFRJRPUAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC(=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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